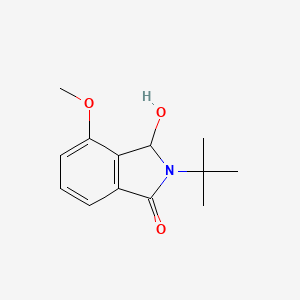
(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BFNO4 . It has a molecular weight of 253.04 g/mol . The IUPAC name for this compound is [5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BFNO4/c13-8-1-2-9 (10 (7-8)12 (16)17)11 (15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 70 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass of the compound are both 253.0921662 g/mol .Wissenschaftliche Forschungsanwendungen
Oncology and Chemotherapy
Research in oncology has extensively explored the use of 5-fluorouracil (5-FU), a compound related to the structural motif of boronic acids, in treating colorectal cancer. 5-FU remains a cornerstone in chemotherapy due to its effectiveness against various solid tumors. Efforts to enhance 5-FU’s activity through combinations with other agents, such as folinic acid, have shown improved patient outcomes. Studies have also investigated the pharmacogenetics of 5-FU-based therapies, highlighting the need for personalized approaches in colorectal cancer treatment to optimize efficacy and minimize side effects (Abbruzzese & Levin, 1989; Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Drug Development and Boronic Acids
The versatility of boronic acids in drug development has been highlighted in several studies. Boronic acids and derivatives are key in designing drugs due to their ability to form stable covalent complexes with various biomolecules, offering a mechanism for targeting specific biological pathways. This characteristic has led to the development of boronic acid-based drugs for treating diseases, including cancer and bacterial infections. The FDA approval of several boronic acid drugs underscores their potential in therapeutic applications (Plescia & Moitessier, 2020).
Material Science and Boronic Acid Derivatives
In material science, boronic acid derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and biosensors. BODIPY-based materials, which include boronic acid functionalities, have emerged as promising candidates for OLEDs, offering high luminosity and stability. Additionally, electrochemical biosensors utilizing phenylboronic acid derivatives have been developed for detecting sugars, glycated hemoglobin, and other biomolecules, showcasing the adaptability of boronic acids in creating sensitive and selective detection systems (Squeo & Pasini, 2020; Anzai, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction . The product of the reaction could have various effects depending on its structure and properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used .
Eigenschaften
IUPAC Name |
[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRDMHBUWMLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675388 |
Source


|
| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid | |
CAS RN |
1217501-26-2 |
Source


|
| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

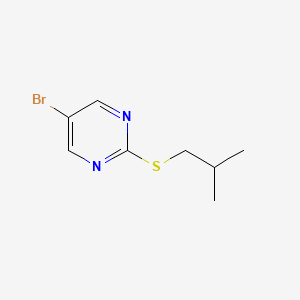
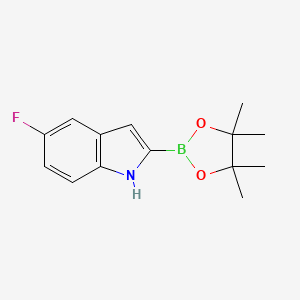



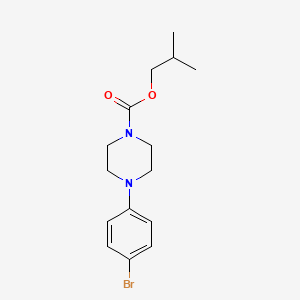
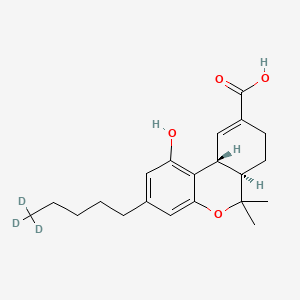
![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)
![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)
![3-[(2-Methyl-1H-iMidazol-1-yl)Methyl]pyrrolidin-3-ol](/img/no-structure.png)
